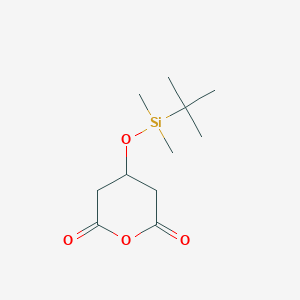

3-(tert-Butyldimethylsilyloxy)glutaric anhydride

Description

3-(tert-Butyldimethylsilyloxy)glutaric anhydride (CAS 91424-40-7) is a silicon-containing cyclic anhydride with the molecular formula C₁₁H₂₀O₄Si and a molecular weight of 244.36 g/mol . Structurally, it features a glutaric anhydride backbone substituted with a tert-butyldimethylsilyl (TBS) group at the 3-position. This modification introduces steric bulk and lipophilicity, distinguishing it from simpler aliphatic anhydrides like glutaric or succinic anhydride.

Propriétés

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAJGRHLLRGVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399829 | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91424-40-7 | |

| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91424-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Citric Acid-Based Synthesis

Reaction Pathway and Mechanism

The citric acid route, first reported by Sheng Lu-qing and further validated by Jiang et al., utilizes bio-derived citric acid as the starting material. The synthesis proceeds through six stages:

-

Decarboxylation : Citric acid undergoes thermal decarboxylation at 160–180°C under reduced pressure to form aconitic acid.

-

Reduction : Aconitic acid is hydrogenated using a palladium-on-carbon (Pd/C) catalyst in methanol, yielding 3-hydroxyglutaric acid.

-

Hydroxyl Protection : The tertiary hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, forming 3-(tert-butyldimethylsilyloxy)glutaric acid.

-

Esterolysis : The silylated acid is converted to its methyl ester using methanol and sulfuric acid.

-

Cyclization : Intramolecular dehydration with fuming sulfuric acid (20–30% SO₃) at 0–5°C generates the anhydride.

Optimization Studies

Key parameters influencing the 30.3% total yield include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Fuming H₂SO₄ concentration | 25% SO₃ | Maximizes cyclization efficiency |

| Hydrogenation catalyst | 5% Pd/C (wet) | Prevents over-reduction |

| Cyclization temperature | 0°C | Minimizes side reactions |

| Reaction time (cyclization) | 2 hr | Balances conversion vs. degradation |

Notably, substituting fuming sulfuric acid with phosphorus pentoxide or acetic anhydride reduced yields to <15%, underscoring the necessity of SO₃ for effective dehydration.

Acryloyl Chloride-Derived Synthesis

Alternative Route Overview

Xinchem outlines a less-documented method starting from 3-tert-butylacryloyl chloride:

-

Etherification : Reaction with dimethicyl ether (DME) forms a silyl-protected intermediate.

-

Dechlorination : Acid- or base-catalyzed elimination of HCl yields the anhydride.

Comparative Analysis

While this route avoids multi-step decarboxylation, critical limitations exist:

-

Yield Data Unavailable : No peer-reviewed studies confirm the efficiency of this pathway.

-

Side Reactions : The use of DME risks ether cleavage under acidic conditions, potentially generating dimethylsilanols.

-

Scalability Issues : Handling acryloyl chloride at industrial scales poses safety challenges due to its acute toxicity (LC50 inhalation = 500 ppm).

Industrial Feasibility Assessment

Economic Considerations

The citric acid route benefits from:

Environmental Impact

Waste streams differ significantly between methods:

| Waste Component | Citric Acid Route | Acryloyl Chloride Route |

|---|---|---|

| SO₃ emissions | 0.8 kg/kg product | Not applicable |

| Chlorinated byproducts | Absent | 1.2 kg/kg product |

| Heavy metal contamination | <5 ppm Pd | None |

The citric acid method’s Pd/C catalyst can be recycled 8–10 times, mitigating metal waste.

Analyse Des Réactions Chimiques

Types of Reactions

3-(tert-Butyldimethylsilyloxy)glutaric anhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].

Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyloxy group is replaced by other functional groups[][3].

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous acid under mild conditions[][3].

Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a catalyst[][3].

Major Products

Hydrolysis: Produces 3-(tert-Butyldimethylsilyloxy)glutaric acid[][3].

Substitution: Yields various substituted glutaric anhydrides depending on the nucleophile used[][3].

Applications De Recherche Scientifique

Synthesis of Labeling Reagents

One of the primary applications of 3-(tert-butyldimethylsilyloxy)glutaric anhydride is as a starting material for the preparation of labeling reagents. It serves as a versatile building block in the synthesis of modified DNA probes and phosphoramidites. This compound allows for the introduction of various modifications into nucleic acids, enhancing their functionality and stability.

Case Study: Bioconjugate Chemistry

A notable study published in Bioconjugate Chemistry detailed a flexible synthetic strategy utilizing this compound to create new phosphoramidite and solid-support reagents. These reagents are critical for developing DNA probes with diverse chemical modifications, which can be used in diagnostics and therapeutic applications.

Pharmaceutical Applications

This compound is also classified as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs such as rosuvastatin calcium. Its ability to facilitate complex organic reactions makes it invaluable in pharmaceutical chemistry.

Table: Comparison of Applications

Research and Development

In research settings, this compound has been employed extensively for developing new methodologies in organic synthesis. Its unique properties allow chemists to manipulate molecular structures effectively, leading to advancements in various chemical processes.

Case Study: Modular Synthesis Approach

Research has demonstrated a modular approach to synthesizing new reagents using this compound. This method has been highlighted for its cost-effectiveness and flexibility, enabling researchers to explore a wide range of chemical modifications that can enhance the performance of DNA probes.

Mécanisme D'action

The mechanism of action of 3-(tert-Butyldimethylsilyloxy)glutaric anhydride primarily involves its reactivity as an anhydride. The compound can undergo nucleophilic attack, leading to the formation of various derivatives . The tert-butyldimethylsilyloxy group provides steric protection, enhancing the stability of the compound and allowing for selective reactions .

Comparaison Avec Des Composés Similaires

Key Properties :

- Physical State : White crystalline powder .

- Melting Point : 79–81°C .

- Density : 1.03 g/cm³ .

- Applications: Primarily used in organic synthesis as a protective group for hydroxyl moieties and as an intermediate in pharmaceuticals, notably rosuvastatin calcium .

The compound is synthesized via a multi-step process starting from citric acid, involving decarboxylation, reduction, hydroxyl protection, and cyclization, with an overall yield of 30.3% .

Structural and Functional Differences

| Compound | Molecular Formula | Substituent/Modification | Key Structural Features |

|---|---|---|---|

| 3-(tert-Butyldimethylsilyloxy)glutaric anhydride | C₁₁H₂₀O₄Si | TBS group at 3-position | Steric hindrance, lipophilicity |

| Glutaric anhydride | C₅H₆O₃ | Unmodified aliphatic chain | Linear, hydrophilic |

| Succinic anhydride | C₄H₄O₃ | Shorter chain (4 carbons) | Higher reactivity in ring-opening |

| 3-Methyltetrahydrophthalic anhydride | C₉H₁₀O₃ | Cyclohexene ring + methyl group | Rigid cyclic structure |

| Adipic anhydride | C₆H₈O₃ | Longer chain (6 carbons) | Flexibility in polymer networks |

Key Insights :

- The TBS group in this compound provides steric protection, making it less reactive in nucleophilic attacks compared to unmodified glutaric anhydride .

- Cyclic anhydrides like 3-methyltetrahydrophthalic anhydride exhibit rigid structures, enhancing thermal stability in epoxy resins compared to linear analogs .

Reactivity in Chemical Modifications

Esterification and Acylation:

- Glutaric anhydride efficiently modifies lignocellulosic materials (e.g., bagasse), with esterification reactivity following lignin > hemicelluloses > cellulose . Higher dosages (up to 50 mmol/g) increase substitution but may cause lignin degradation .

- This compound is less reactive in bulk modifications due to steric hindrance but is preferred in selective hydroxyl protection for sensitive substrates .

Protein Modification:

- Glutaric anhydride modifies lysine residues in proteins, achieving 62.13% substitution at 40 mmol/g . Comparatively, glutaryl-CoA (a natural acylating agent) shows deeper modification but requires higher concentrations (0.5 mM vs. 0.16 mM for glutaric anhydride) .

Thermal and Mechanical Properties in Polymers

| Compound | Application | Glass Transition Temp (Tg) | Mechanical Properties |

|---|---|---|---|

| This compound | Epoxy curing | Not reported | Limited data; used in niche resins |

| Glutaric anhydride | Epoxy/anhydride resins | 140°C (uncatalyzed) | High rigidity, moderate toughness |

| Succinic anhydride | Vitrimers | 80–100°C | Balanced stiffness and flexibility |

| Adipic acid | Biobased resins | <50°C | Soft, flexible materials |

Key Insights :

- In epoxy resins , glutaric anhydride forms high-Tg networks (140°C) without catalysts, outperforming succinic anhydride in rigidity .

- Longer-chain anhydrides (e.g., adipic) reduce Tg but improve flexibility, whereas glutaric anhydride offers a balance between thermal stability and processability .

Key Insights :

Activité Biologique

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- DNA Probes Synthesis : A study highlighted its use as a key intermediate in synthesizing new phosphoramidite reagents, which are essential for creating modified DNA probes used in diagnostics and therapeutics.

- Bioconjugate Chemistry : Research indicates that derivatives of this compound have been utilized to introduce various modifications into DNA probes, enhancing their functionality and application scope.

- Antiviral Activity : Preliminary findings suggest potential antiviral properties, with some derivatives showing activity against HIV, surpassing traditional treatments like AZT in vitro.

Table 1: Comparison of Reactivity with Nucleophiles

| Nucleophile | Reaction Type | Product Formed |

|---|---|---|

| Alcohols | Esterification | Ester derivatives |

| Amines | Amidation | Amide derivatives |

| Thiols | Thioester formation | Thioester derivatives |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 3-(tert-Butyldimethylsilyloxy)glutaric anhydride?

- Synthesis : The compound is typically synthesized from commercially available 3-(tert-butyldimethylsiloxy)glutaric anhydride (CAS 91424-40-7) as a key intermediate. Its preparation involves silylation of glutaric acid derivatives, followed by cyclization under anhydrous conditions .

- Characterization : Purity is confirmed via melting point analysis (79–81°C), NMR spectroscopy (e.g., H and C), and IR spectroscopy. The cyclic anhydride structure is validated by carbonyl stretching vibrations near 1730–1820 cm .

Q. How is this compound utilized in DNA probe modification?

- The compound serves as a versatile building block for synthesizing phosphoramidites and solid supports. Its silyl-protected hydroxyl group enables controlled introduction of labels (e.g., fluorescent tags) during oligonucleotide synthesis. Methodologically, the anhydride reacts with amino-functionalized linkers to form stable amide bonds, critical for probe stability .

Q. What safety precautions are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.